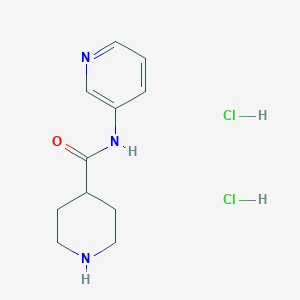

N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride

Overview

Description

“N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride” is a chemical compound with the CAS Number: 110106-25-7 . It has a molecular weight of 278.18 and is typically stored at room temperature . The compound is usually available in powder form .

Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 278.18 . The InChI Code for this compound is 1S/C11H15N3O.2ClH/c15-11(9-3-6-12-7-4-9)14-10-2-1-5-13-8-10;;/h1-2,5,8-9,12H,3-4,6-7H2,(H,14,15);2*1H .Scientific Research Applications

Novel Rho Kinase Inhibitor Synthesis

A scalable and facile synthetic process was established for a structurally related compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which is a novel Rho kinase inhibitor under investigation for treating central nervous system disorders. This process, involving acylation, deprotection, and salt formation, yields a product with high purity and is easily scalable for production, indicating potential applications in synthesizing related compounds including N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride for various therapeutic purposes (Wei et al., 2016).

PCSK9 mRNA Translation Inhibitors

A series of compounds structurally related to this compound were identified as small molecule PCSK9 mRNA translation inhibitors. These compounds, including analogues such as 4d and 4g, showed improved potency, ADME properties, and safety profiles, highlighting the potential of the chemical structure in developing novel therapeutics for managing cholesterol levels (Londregan et al., 2018).

Anti-Angiogenic and DNA Cleavage Activities

A study on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives showcased significant anti-angiogenic and DNA cleavage activities, suggesting the role of such compounds in anticancer research. These activities were attributed to the presence of electron-donating and withdrawing groups on the phenyl ring, indicating the potential utility of this compound as a scaffold in developing anticancer agents (Kambappa et al., 2017).

Glycine Transporter 1 Inhibitor

Another structurally related compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, was identified as a potent Glycine Transporter 1 (GlyT1) inhibitor. This compound showed a favorable pharmacokinetics profile and increased glycine concentration in cerebrospinal fluid in rats, indicating the relevance of the core structure for neurological disorder treatments (Yamamoto et al., 2016).

properties

IUPAC Name |

N-pyridin-3-ylpiperidine-4-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c15-11(9-3-6-12-7-4-9)14-10-2-1-5-13-8-10;;/h1-2,5,8-9,12H,3-4,6-7H2,(H,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBPVJAUDXZOGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

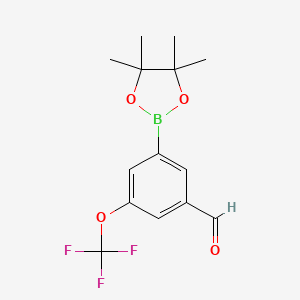

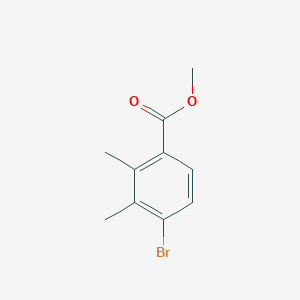

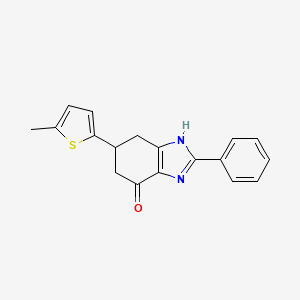

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1469709.png)

![2-[4-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol](/img/structure/B1469712.png)

![1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine](/img/structure/B1469715.png)

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1469719.png)

![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B1469721.png)

![3-Benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1469727.png)